molecular formula C26H25ClN2O3 B10936742 methyl 5-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10936742
M. Wt: 448.9 g/mol
InChI Key: UDGGFVWPSHFBJX-UHFFFAOYSA-N
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Description

METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorinated and dimethylphenyl groups, and a furoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole with methyl 2-furoate under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester moiety to an alcohol.

    Substitution: The chlorinated pyrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted pyrazole compounds.

Scientific Research Applications

METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE include other pyrazole derivatives with similar structural features, such as:

  • 4-Chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
  • Methyl 2-furoate
  • Other substituted pyrazoles with chlorinated and dimethylphenyl groups

Uniqueness

The uniqueness of METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the pyrazole and furoate moieties allows for diverse reactivity and versatility in various scientific and industrial contexts.

This detailed article provides a comprehensive overview of METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

IUPAC Name

methyl 5-[[4-chloro-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C26H25ClN2O3/c1-15-6-8-19(12-17(15)3)24-23(27)25(20-9-7-16(2)18(4)13-20)29(28-24)14-21-10-11-22(32-21)26(30)31-5/h6-13H,14H2,1-5H3

InChI Key

UDGGFVWPSHFBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC(=C(C=C4)C)C)Cl)C

Origin of Product

United States

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